molecular formula C7H12O3 B1356524 2-(Cyclopentyloxy)acetic acid CAS No. 95832-60-3

2-(Cyclopentyloxy)acetic acid

Cat. No. B1356524
CAS RN: 95832-60-3
M. Wt: 144.17 g/mol
InChI Key: JPUGGGCNNKXYCU-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)acetic acid is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 . It is typically a liquid at room temperature .


Synthesis Analysis

The synthesis of 2-(Cyclopentyloxy)acetic acid involves several steps, including the use of thionyl chloride and xylene . The reaction with thionyl chloride is performed at 70℃ for 1 hour, followed by a reaction with xylene . Other methods involve the use of sodium hydride in tetrahydrofuran, or dmap in dichloromethane .


Molecular Structure Analysis

The InChI code for 2-(Cyclopentyloxy)acetic acid is 1S/C7H12O3/c8-7(9)5-10-6-3-1-2-4-6/h6H,1-5H2,(H,8,9) and the InChI key is JPUGGGCNNKXYCU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(Cyclopentyloxy)acetic acid is a liquid at room temperature . It has a molecular weight of 144.17 .

Scientific Research Applications

1. Chiral Auxiliary Compound Applications

2-(Cyclopentyloxy)acetic acid and its related compounds have been explored as chiral auxiliary compounds. For instance, research by Majewska (2019) investigates 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a versatile chiral phosphonic auxiliary. This compound shows promise as a chiral derivatizing agent for amines and alcohols, useful in 31P NMR spectroscopy (Majewska, 2019).

2. Synthesis and Characterization in Chemistry

Amino acid derivatives of 2-(Cyclopentyloxy)acetic acid, like [1-(aminomethyl)cyclohexyl]acetic acid, have been synthesized and characterized, as shown in the work by Ikram et al. (2015). These compounds, upon reacting with metal ions, form complexes studied for their potential antioxidant and enzyme inhibitory activities, offering insights into chemical synthesis and characterization (Ikram et al., 2015).

3. Antimicrobial Activity

The antimicrobial properties of derivatives of 2-(Cyclopentyloxy)acetic acid have been investigated. Ewadh et al. (2013) studied 2-(2-hydroxy phenylimono) acetic acid's ability to inhibit the growth of various pathogenic bacteria, suggesting potential applications in antimicrobial and antibacterial research (Ewadh et al., 2013).

4. Biological Studies and Potential Therapeutic Effects

The effects of acetic acid derivatives on biological systems have been examined. A study by Valdes et al. (2021) explored the dietary supplementation of acetic acid and its impact on metabolic and anthropometric outcomes in humans. This research suggests that acetic acid derivatives could have clinical potential in managing metabolic comorbidities (Valdes et al., 2021).

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)acetic acid is not well-documented in the available literature. As a carboxylic acid, it can donate a proton in solution, acting as a Bronsted acid .

Safety and Hazards

The safety information for 2-(Cyclopentyloxy)acetic acid indicates that it is classified under GHS07, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions for handling in case of accidental contact or inhalation .

properties

IUPAC Name

2-cyclopentyloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-7(9)5-10-6-3-1-2-4-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUGGGCNNKXYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10538066
Record name (Cyclopentyloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10538066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentyloxy)acetic acid

CAS RN

95832-60-3
Record name (Cyclopentyloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10538066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product from Example 133A (2.56 g) was combined with MeOH (10 mL) and 40% aqueous KOH (8 mL) and water (8 mL) were added. The mixture was heated at reflux for 6 hours, and then cooled to room temperature. The mixture was concentrated under vacuum, and the residue was diluted with water (15 mL) and washed with hexanes (20 mL). The aqueous layer was cooled with ice and brought to pH<3 by addition of 10% HCl (30 mL). The resulting mixture was extracted with CH2Cl2 (3×20 mL). The combined extract was concentrated under vacuum to provide the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 1.52-1.83 (m, 8H) 4.05 (s, 2H) 4.06-4.12 (m, 1H).
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

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